Alprostadil is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously. In 1996, the FDA approved the use of alprostadil, administered either with an intracavernosal injection or an intraurethral suppository, for the treatment of erectile dysfunction, and it is used in men for whom oral treatment is either contraindicated or ineffective. After administration, alprostadil promotes smooth muscle relaxation of the corpus cavernosal. Alprostadil is also used in neonatal patients with congenital heart defects that depend on a patent ductus for survival until corrective or palliative surgery can be performed. This drug causes vasodilation by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This results in increased pulmonary or systemic blood flow in infants.
Alprostadil is a Prostaglandin Analog and Prostaglandin E1 Agonist. The mechanism of action of alprostadil is as a Prostaglandin Receptor Agonist. The physiologic effect of alprostadil is by means of Genitourinary Arterial Vasodilation and Venous Vasodilation.
Alprostadil is a natural product found in Populus balsamifera, Populus candicans, and other organisms with data available.
Alprostadil is the naturally occurring prostaglandin E1 (PGE1) which displays a variety of pharmacologic actions. Alprostadil is a potent vasodilator agent that increases peripheral blood flow, inhibits platelet aggregation, and induces bronchodilation. Used in the treatment of erectile dysfunction, this agent produces corporal smooth muscle relaxation by binding to PGE receptors, resulting in the activation of adenylate cyclase and the subsequent accumulation of 3'5'-cAMP.
A potent vasodilator agent that increases peripheral blood flow.
Alprostadil
CAS No.: 745-65-3
VCID: VC0518151
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Alprostadil is a synthetic analog of prostaglandin E1 (PGE1), a naturally occurring compound in the body that acts as a potent vasodilator. It is primarily used in the treatment of erectile dysfunction (ED) and as a palliative therapy to maintain the patency of the ductus arteriosus in neonates with congenital heart defects. Approved by the FDA in 1996, alprostadil is available in various formulations, including injections, suppositories, and topical creams, each tailored for specific medical applications . Mechanism of ActionAlprostadil works by relaxing vascular smooth muscle and dilating blood vessels. It binds to prostaglandin E1 receptors on smooth muscle cells, activating the cyclic adenosine monophosphate (cAMP) pathway. This results in increased blood flow and smooth muscle relaxation, which are critical for achieving an erection or maintaining ductal patency in neonates . Key Features:
Erectile DysfunctionAlprostadil is used as a second-line therapy for ED, particularly for patients who cannot tolerate or do not respond to oral phosphodiesterase inhibitors.
Neonatal Congenital Heart DefectsIn neonates with ductus arteriosus-dependent congenital heart defects, alprostadil is used to maintain ductal patency until corrective surgery can be performed.
Pharmacokinetics and PharmacodynamicsErectile DysfunctionNumerous clinical trials have confirmed alprostadil's efficacy across different formulations: Neonatal UseData from neonatal studies demonstrate that alprostadil effectively maintains ductal patency with manageable side effects such as apnea and fever in some cases . Common Adverse Effects
Rare Adverse Effects
Comparative Analysis
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 745-65-3 | |||||||||||||||
Product Name | Alprostadil | |||||||||||||||
Molecular Formula | C20H34O5 | |||||||||||||||
Molecular Weight | 354.5 g/mol | |||||||||||||||
IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 | |||||||||||||||
Standard InChIKey | GMVPRGQOIOIIMI-DWKJAMRDSA-N | |||||||||||||||
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |||||||||||||||
SMILES | CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |||||||||||||||
Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |||||||||||||||
Appearance | Solid powder | |||||||||||||||
Melting Point | 115-116 °C 115 - 116 °C |
|||||||||||||||
Physical Description | Solid | |||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||
Shelf Life | >2 years if stored properly | |||||||||||||||
Solubility | Soluble in DMSO, not in water | |||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||||||||
Synonyms | Alprostadil Caverject Edex Lipo PGE1 Lipo-PGE1 Minprog Muse PGE1 PGE1alpha Prostaglandin E1 Prostaglandin E1alpha Prostavasin Prostin VR Prostine VR Sugiran Vasaprostan Viridal |
|||||||||||||||
Reference | Cawello, W., Schweer, H., Dietrich, B., et al. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction. J. Urol. 158, 1403-1407 (1997). Kobzar, G., Mardla, V., Järving, I., et al. Antiaggregating potency of E-type prostaglandins in human and rabbit platelets. Proceedings of the Estonian Academy of Sciences.Chemistry 40, 179-180 (1991). Okada, F., Nukada, T., Yamauchi, Y., et al. The hypotensive effect of prostaglandin E1 on hypertensive cases of various types. Prostaglandins 7, 99-106 (1974). Padma-Nathan, H., Hellstrom, W.J.G., Kaiser, F.E., et al. Treatment of men with erectile dysfunction with transurethral alprostadil. N. Engl. J. Med. 336, 1-7 (1997). Olley, P.M., and Coceani, F. Prostaglandins and the ductus arteriosus. Annu. Rev. Med. 32, 375-3785 (1981). Kiriyama M, et, al. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. Br J Pharmacol. 1997 Sep;122(2):217-24. Cattaneo MG, et, al. Alprostadil suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay. Br J Pharmacol. 2003 Jan;138(2):377-85. Hauck EW, et, al. Prostaglandin E1 long-term self-injection programme for treatment of erectile dysfunction--a follow-up of at least 5 years. Andrologia. 1999;31 Suppl 1:99-103. |
|||||||||||||||
PubChem Compound | 5280723 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume